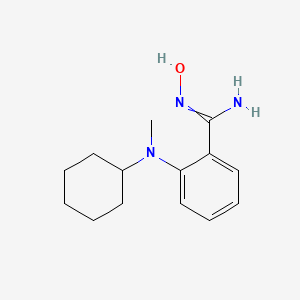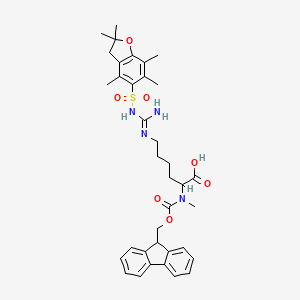
(1S)-1-(2,3,4-trichlorophenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(2,3,4-trichlorophenyl)ethanamine: is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,3,4-trichlorobenzaldehyde.
Reduction: The aldehyde group of 2,3,4-trichlorobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reaction with ammonia or an amine source under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: (1S)-1-(2,3,4-trichlorophenyl)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where one or more of the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Studies: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1S)-1-(2,3,4-trichlorophenyl)ethanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
(1R)-1-(2,3,4-trichlorophenyl)ethanamine: A stereoisomer with similar chemical properties but different biological activities.
(1S)-1-(2,4,5-trichlorophenyl)ethanamine: A compound with a different substitution pattern on the phenyl ring, leading to distinct chemical and biological properties.
Uniqueness: (1S)-1-(2,3,4-trichlorophenyl)ethanamine is unique due to its specific substitution pattern and stereochemistry, which influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H8Cl3N |
|---|---|
分子量 |
224.5 g/mol |
IUPAC 名称 |
(1S)-1-(2,3,4-trichlorophenyl)ethanamine |
InChI |
InChI=1S/C8H8Cl3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m0/s1 |
InChI 键 |
UQXMKRKFGMFXPO-BYPYZUCNSA-N |
手性 SMILES |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


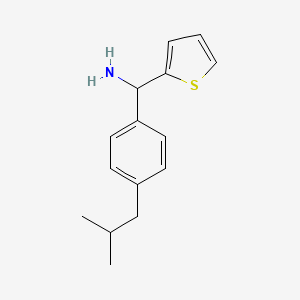
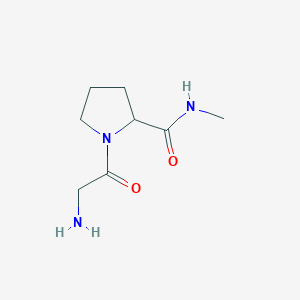
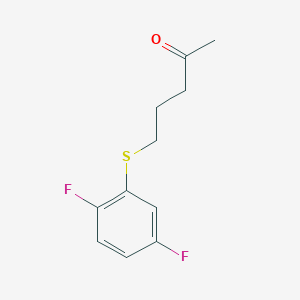
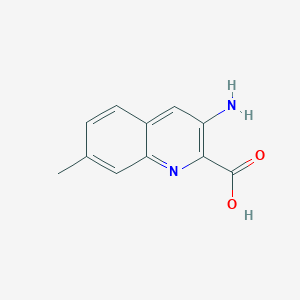
![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B13655313.png)
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)
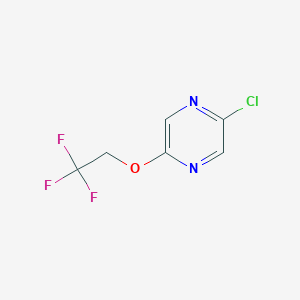
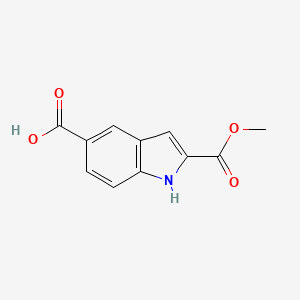
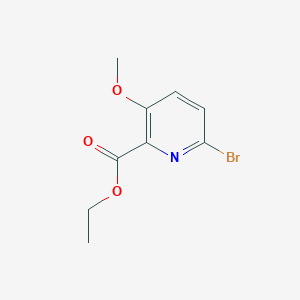
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
